4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as n-benzylbenzamide, have been reported to inhibit the activity of tyrosinase .
Mode of Action
It’s worth noting that the benzyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds containing a thiadiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole, a structural component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could potentially have good bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic properties , suggesting that this compound could potentially have similar effects.
Action Environment
The solubility of the compound in various solvents suggests that its action could potentially be influenced by the solvent environment .
Properties
IUPAC Name |
4-benzyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-22-26-27-24(32-22)28-33(30,31)21-14-12-20(13-15-21)25-23(29)19-10-8-18(9-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZQTPQBFNWECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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